molecular formula C14H13N3 B3038228 (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 817172-48-8

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B3038228
CAS No.: 817172-48-8
M. Wt: 223.27 g/mol
InChI Key: YHBNQOWCYPKJJO-UHFFFAOYSA-N
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Description

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine involves the reaction of 2-aminopyridine with benzyl halides or benzyltosylates in the presence of isocyanides . This one-pot synthesis is performed under solvent-free conditions and yields the desired product in good yields.

Another method involves the gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by the reaction with 2-phenylimidazo[1,2-a]pyridines . This tandem reaction sequence includes double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Gold catalysts and terminal alkynes are commonly used in oxidation reactions.

    Substitution: Benzyl halides or benzyltosylates are used in substitution reactions with 2-aminopyridine.

Major Products Formed

Scientific Research Applications

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis further distinguishes it from other similar compounds.

Properties

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBNQOWCYPKJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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